C17H14BrCl2N5OS
Description
C₁₇H₁₄BrCl₂N₅OS is a bromo-chloro-substituted heterocyclic compound characterized by a complex molecular structure incorporating nitrogen, sulfur, and oxygen atoms. This article compares C₁₇H₁₄BrCl₂N₅OS with two structurally related compounds from the literature to infer its properties and behaviors.
Properties
Molecular Formula |
C17H14BrCl2N5OS |
|---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-bromo-4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H14BrCl2N5OS/c1-9-2-5-14(12(18)6-9)22-15(26)8-27-17-24-23-16(25(17)21)11-4-3-10(19)7-13(11)20/h2-7H,8,21H2,1H3,(H,22,26) |
InChI Key |
BNNVEWHXTFNTCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C17H14BrCl2N5OS typically involves multiple steps, including the formation of key intermediates and the use of specific reagents to introduce the bromine, chlorine, and sulfur atoms into the molecule. Common synthetic routes may include:
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2).
Nitration and Sulfonation: Incorporation of nitrogen and sulfur atoms through nitration and sulfonation reactions using reagents such as nitric acid (HNO3) and sulfuric acid (H2SO4).
Coupling Reactions: Formation of the final compound through coupling reactions, often involving catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
C17H14BrCl2N5OS: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
C17H14BrCl2N5OS: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of C17H14BrCl2N5OS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
Functional Contrast :
- C₇H₅BrClO₂ is synthesized via green chemistry methods using ionic liquids and A-FGO catalysts, yielding 98% efficiency .
- C₁₇H₁₄BrCl₂N₅OS likely requires advanced catalytic systems (e.g., palladium-mediated cross-coupling) due to its nitrogen-rich structure.
Comparison with (6-Bromo-2,3-dichlorophenyl)boronic Acid (C₆H₅BBrCl₂O₂)
Structural Similarities :
Both compounds exhibit halogen diversity (Br, Cl) and aromatic systems. C₆H₅BBrCl₂O₂ (CAS 1046861-20-4) includes a boronic acid group, enabling Suzuki-Miyaura reactions, while C₁₇H₁₄BrCl₂N₅OS may act as a kinase inhibitor due to its N/S motifs .
Key Properties :
Functional Contrast :
Key Insights :
- Halogenation improves binding affinity in target proteins but reduces solubility.
- Nitrogen/sulfur heterocycles (as in C₁₇H₁₄BrCl₂N₅OS) enhance bioavailability compared to boronic acids or carboxylic acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
